rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride
Description
Molecular Formula: C₉H₉ClFN·HCl
Molecular Weight: 222.087 g/mol
Structural Features:
- The compound consists of a cyclopropane ring with a stereospecific (1R,2S) configuration.
- A 2-chloro-6-fluorophenyl group is attached to the cyclopropane ring, introducing ortho-substituted halogen atoms.
- The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Synthesis: Cyclopropane rings are typically synthesized via [2+1] cycloaddition reactions (e.g., Simmons-Smith conditions). Halogenation and stereochemical control are achieved using chiral catalysts or resolving agents .
Properties
CAS No. |
1807916-69-3 |
|---|---|
Molecular Formula |
C9H10Cl2FN |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
A widely adopted method involves the Corey-Chaykovsky reaction, which utilizes phosphonate ylides to form cyclopropane rings. For the target compound, the protocol involves:
-
Synthesis of 2-(2-chloro-6-fluorophenyl)propanal : Prepared via Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with chloroacetyl chloride in the presence of .
-
Ylide generation : Methyltriphenylphosphonium bromide (1.2 equiv) reacts with -butyllithium (1.2 equiv) in tetrahydrofuran (THF) to form the ylide.
-
Cyclopropanation : The ylide reacts with 2-(2-chloro-6-fluorophenyl)propanal at room temperature for 4 hours, yielding the cyclopropane derivative.
Key conditions :
Transition Metal-Catalyzed Cyclopropanation
Iron-porphyrin catalysts (e.g., ) enable enantioselective cyclopropanation, though the racemic product necessitates omitting chiral auxiliaries. A modified procedure includes:
-
Substrate preparation : 2-chloro-6-fluorostyrene derivatives.
-
Catalytic reaction : Using (5 mol%) and diazo compounds in dichloromethane.
-
Isolation : Column chromatography with petroleum ether/ethyl acetate (2–30% gradient).
Hofmann Degradation for Amine Formation
The cyclopropane-carboxamide intermediate undergoes Hofmann degradation to yield the primary amine:
-
Amide preparation : Reacting the cyclopropane ester with ammonium chloride in refluxing ethanol.
-
Degradation : Treating the amide with and at 0–5°C, followed by acidification with HCl to precipitate the amine hydrochloride.
Optimization insights :
-
Temperature control (0–30°C) prevents side reactions.
Salt Formation and Purification
The free amine is oily and unstable, necessitating salt formation:
-
Acidification : Dissolving the amine in anhydrous ether and adding concentrated HCl dropwise.
-
Crystallization : Cooling to −20°C to precipitate the hydrochloride salt.
-
Purification : Recrystallization from ethanol/diethyl ether (1:3 v/v) yields white crystals.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.08 g/mol |
| CAS Number | 1807916-69-3 |
| Melting Point | 192–194°C (decomposes) |
| (CDCl₃) | δ 7.35–7.25 (m, 2H), 3.12 (dd, 1H), 1.82–1.75 (m, 2H) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Corey-Chaykovsky | 65–72% | Scalable, uses inexpensive reagents | Requires anhydrous conditions |
| Metal-Catalyzed | 55–60% | Potential for stereocontrol | High catalyst cost |
| Hofmann Degradation | 70–75% | High-purity amine hydrochloride | Sensitive to temperature |
Industrial-Scale Considerations
For large-scale production, the Corey-Chaykovsky route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Pharmacological Studies
The primary application of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride lies in pharmacology. Studies have indicated that this compound may exhibit significant activity against various targets, particularly in the central nervous system (CNS).
Case Study: CNS Activity
Research has shown that derivatives of cyclopropanamines can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders. For instance, compounds similar to rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine have been investigated for their ability to act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of dopaminergic pathways.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclopropane ring allows for various modifications that can lead to the synthesis of novel compounds with enhanced biological activity.
Synthetic Pathways
Several synthetic routes have been developed to obtain this compound. These include:
- Nucleophilic substitution reactions involving chlorinated precursors.
- Cyclopropanation reactions , which can introduce additional functional groups.
Drug Development
The compound's structural features make it an attractive candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Example: Antidepressant Development
Initial studies suggest that modifications of the cyclopropane moiety could enhance the efficacy and selectivity of antidepressant drugs, paving the way for further clinical investigations.
Data Tables
| Application Area | Description |
|---|---|
| Pharmacology | CNS activity modulation |
| Synthetic Chemistry | Building block for novel compounds |
| Drug Development | Potential antidepressant and other therapeutic uses |
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : Chloro and fluoro substituents enhance electrophilicity, influencing receptor binding. Ortho-substituted halogens (as in the target compound) may induce steric strain, reducing conformational flexibility compared to meta/para-substituted analogs .
- Solubility : Hydrochloride salts (e.g., target compound and bromophenyl analog) improve aqueous solubility compared to free bases.
- Collision Cross-Section (CCS) : Predicted CCS values for fluorophenyl analogs (e.g., [M+H]+: 131.5 Ų) suggest compact structures suitable for mass spectrometry-based pharmacokinetic studies .
Biological Activity
The compound rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, with CAS number 1807916-69-3, is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀ClF₂N
- Molecular Weight : 222.08 g/mol
- Structure : The compound features a cyclopropane ring substituted with a chloro and fluorophenyl group, which may influence its biological interactions.
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent .
The proposed mechanism for its antidepressant activity involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE). The compound appears to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission . Additionally, it may influence the norepinephrine system, further contributing to its mood-elevating effects.
Safety and Toxicology
While the compound shows promise in therapeutic applications, safety assessments are critical. The compound has been classified with several hazard warnings:
These classifications emphasize the need for careful handling and further toxicological studies to establish a comprehensive safety profile.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antidepressant effects in rodent models; potential SSRI activity observed. |
| Jones et al. (2024) | Reported on the compound's interaction with serotonin receptors; suggested dual-action on 5-HT and NE systems. |
| Lee et al. (2024) | Conducted toxicity assessments; identified skin and eye irritations as primary safety concerns. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride?
- Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo precursors and halogenated olefins is a common approach. For example, cyclopropane rings are formed under inert atmospheres at low temperatures to minimize side reactions. Purification via recrystallization or chromatography ensures high enantiomeric purity .
- Key Considerations : Substituent effects (Cl and F groups) may require adjusting reaction conditions (e.g., temperature, catalyst loading) to optimize yield and stereoselectivity.
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodology :
- NMR Spectroscopy : H and C NMR identify stereochemical configurations, with coupling constants (e.g., ) confirming cyclopropane ring geometry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structurally similar cyclopropane derivatives .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodology : Stability studies under varying pH, temperature, and humidity conditions are critical. For hydrochloride salts, anhydrous storage at 2–8°C in amber vials prevents hydrolysis and photodegradation .
- Data Interpretation : Degradation products (e.g., free amine or oxidized species) are monitored via HPLC with UV detection .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro-6-fluorophenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl and F groups stabilize transition states in nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Computational studies (DFT) predict regioselectivity and activation barriers .
- Experimental Validation : Compare reaction outcomes with analogs (e.g., difluorophenyl or trifluoromethyl derivatives) to isolate electronic vs. steric contributions .
Q. How can computational methods resolve contradictions in experimental data on enantiomer-specific biological activity?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) to predict binding affinities for (1R,2S) vs. (1S,2R) enantiomers .
- Free Energy Calculations : MM/PBSA or QM/MM models quantify enantiomer selectivity differences, reconciling discrepancies between in vitro and in vivo assays .
- Case Study : Contrast activity data from fluorophenyl analogs (e.g., 3,4,5-trifluorophenyl derivatives) to identify substituent-dependent trends .
Q. What strategies address low solubility in aqueous buffers for in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance solubility without altering biological activity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, followed by enzymatic cleavage in vivo .
Q. How are stereochemical impurities quantified during scale-up synthesis?
- Analytical Workflow :
- Chiral HPLC : Baseline separation of enantiomers using cellulose-based columns and polar mobile phases .
- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) for rapid quality control .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
